2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a phenethyl group, and a p-tolylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate to form 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes). This intermediate can then be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7-trihydroxy-4-oxo-2-phenethyl-5,6,7,8-tetrahydro-4H-chromen-8-yl 2- (8-formyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)acrylate
- 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate
Uniqueness
What sets 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide apart from similar compounds is its unique thieno[3,2-d]pyrimidine core, which may confer distinct chemical and biological properties. This structural feature could influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C23H23N3O2S2 |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N3O2S2/c1-16-7-9-18(10-8-16)24-20(27)15-30-23-25-19-12-14-29-21(19)22(28)26(23)13-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,24,27) |
InChI Key |
QWMBJADIOUNHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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